4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Overview
Description
This compound is a piperazine-derived α1D/1A antagonist . It has been reported to exhibit high subtype-selectivity to both α1D and α1A adrenoceptors . It has been studied for its effects on benign prostatic hyperplasia (BPH), where it was found to induce apoptosis independently of α1-adrenoceptor blocking .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring, a benzyl group, a methoxyphenyl group, and a carboxamide group . The exact structure can be determined using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit high subtype-selectivity to both α1d and α1a adrenoceptors .
Mode of Action
It’s worth noting that similar compounds have been shown to induce apoptosis in certain cell types
Biochemical Pathways
Similar compounds have been found to affect pathways associated with apoptosis . This could potentially lead to downstream effects such as the inhibition of cell proliferation and the induction of cell death.
Result of Action
Based on the reported effects of similar compounds, it can be hypothesized that this compound might induce apoptosis in certain cell types .
Future Directions
The future directions for research on this compound could include further studies on its mechanism of action, especially its ability to induce apoptosis independently of α1-adrenoceptor blocking . Additionally, its potential therapeutic applications could be explored further, particularly in the treatment of BPH .
Properties
IUPAC Name |
4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-30-21-9-7-20(8-10-21)27-17-19(15-22(27)28)24-23(29)26-13-11-25(12-14-26)16-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRQTQBDGLLUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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